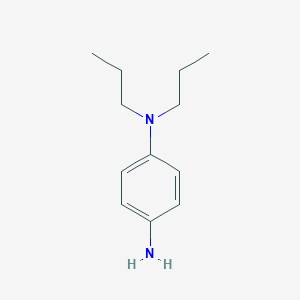

N,N-dipropylbenzene-1,4-diamine

Descripción general

Descripción

“N,N-dipropylbenzene-1,4-diamine” is a chemical compound with the molecular formula C12H20N2. It has a molecular weight of 192.3 . It is stored in a dark place, sealed in dry, and at a temperature of 2-8°C .

Synthesis Analysis

There are several methods for synthesizing derivatives of “N,N-dipropylbenzene-1,4-diamine”. One method involves the Michael reaction of electrochemically generated N,N′-diphenyl-p-quinonediimine with various nucleophiles in a water/ethanol mixture . Another method involves the intermolecular amphoteric diamination of allenes .Molecular Structure Analysis

The molecular structure of “N,N-dipropylbenzene-1,4-diamine” includes 14 heavy atoms and has a complexity of 133 . The InChI code is 1S/C12H20N2/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 .Physical And Chemical Properties Analysis

“N,N-dipropylbenzene-1,4-diamine” is a liquid at room temperature . It has a molecular weight of 192.30 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 5 .Aplicaciones Científicas De Investigación

Antioxidant Effectiveness in Polymers

N,N-dipropylbenzene-1,4-diamine and similar compounds have been studied for their potential as antioxidants in polymers. Research has explored the stability and reactivity of these compounds, particularly in the context of their dehydrogenation products, which are believed to play a crucial role in their effectiveness as antioxidants (Kortišová, Breza, & Cibulková, 2007).

Synthesis of Aromatic Poly(Amine-Imide)s

These compounds are also integral in the synthesis of novel aromatic poly(amine-imide)s, showcasing their utility in developing materials with desirable properties such as solubility in organic solvents, high thermal stability, and the ability to form transparent, tough, and flexible films (Cheng, Hsiao, Su, & Liou, 2005).

Corrosion Inhibition

In the context of corrosion inhibition, derivatives of N,N-dipropylbenzene-1,4-diamine have been explored as effective inhibitors for mild steel in acidic environments. These studies provide insight into the mechanisms of corrosion inhibition and the potential application of these compounds in industrial processes (Singh & Quraishi, 2016).

Green Synthesis Methods

Research has also focused on developing greener synthesis methods for organosulfur derivatives of N,N-dipropylbenzene-1,4-diamine. These methods emphasize high yields, the absence of toxic reagents, and environmental friendliness, demonstrating the compound's role in sustainable chemistry practices (Nematollahi, Mahdinia, Karimi, Salehzadeh, & Kaihani, 2015).

Polymer Synthesis and Properties

Further studies involve the synthesis of various polyamides and poly(amide-imide)s using N,N-dipropylbenzene-1,4-diamine derivatives. These materials exhibit high thermal stability and good mechanical properties, making them suitable for high-performance applications (Hsiao, Yang, & Fan, 1995).

Propiedades

IUPAC Name |

4-N,4-N-dipropylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWYGPTYSRURDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436883 | |

| Record name | N,N-dipropylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-Dipropylbenzene-1,4-diamine | |

CAS RN |

105293-89-8 | |

| Record name | N,N-dipropylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structure of N,N′-dipropylbenzene-1,4-diamine based on the research article?

A1: The research article focuses on the synthesis and characterization of 2,5-Bis{2,2-bis[4-(dimethylamino)phenyl]ethenyl}-N,N′-diphenyl-N,N′-dipropylbenzene-1,4-diamine []. This complex molecule incorporates N,N′-dipropylbenzene-1,4-diamine as its central building block. Although the study doesn't explicitly analyze N,N′-dipropylbenzene-1,4-diamine's properties, its incorporation into the larger molecule highlights its potential as a synthetic precursor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)